molecular formula C22H20ClF3N4O2S B11260342 2-chloro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

2-chloro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11260342
M. Wt: 496.9 g/mol
InChI Key: DNUNIWPLNHNOAV-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a piperidine ring, a pyridazine ring, and a benzenesulfonamide group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a halogenated pyridazine derivative.

    Sulfonamide Formation: The benzenesulfonamide group is formed by reacting the intermediate with chlorosulfonic acid, followed by neutralization with a base.

    Final Coupling: The final compound is obtained by coupling the pyridazine intermediate with the benzenesulfonamide derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

    Substitution: The chloro group in the compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild heating conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines or thiols.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets like proteins and nucleic acids is of significant interest.

Medicine

In medicine, 2-chloro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is being explored for its potential therapeutic effects. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of signal transduction pathways, leading to reduced cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide: Lacks the chloro group, potentially altering its chemical properties and interactions.

Uniqueness

The presence of both the chloro and trifluoromethyl groups in 2-chloro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide enhances its reactivity and potential for forming diverse derivatives. These groups also contribute to its unique biological activity, making it a more versatile and potent compound compared to its analogs.

Properties

Molecular Formula

C22H20ClF3N4O2S

Molecular Weight

496.9 g/mol

IUPAC Name

2-chloro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C22H20ClF3N4O2S/c23-18-9-6-16(22(24,25)26)14-20(18)33(31,32)29-17-7-4-15(5-8-17)19-10-11-21(28-27-19)30-12-2-1-3-13-30/h4-11,14,29H,1-3,12-13H2

InChI Key

DNUNIWPLNHNOAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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